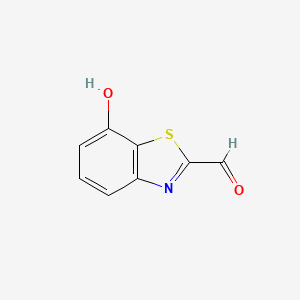

7-Hydroxybenzothiazole-2-carboxaldehyde

Übersicht

Beschreibung

7-Hydroxybenzothiazole-2-carboxaldehyde is a compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with a suitable aldehyde under acidic conditions, leading to the formation of the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot atom economy processes using easily available reagents are favored . These methods are designed to be efficient, economical, and environmentally friendly.

Analyse Chemischer Reaktionen

Condensation Reactions

a. Schiff Base Formation

The aldehyde group readily undergoes condensation with amines or hydrazides to form Schiff bases or hydrazones. For example:

-

Reaction with 2-aminothiophenol in ethanol/acetic acid (24:1) yields hydrazide derivatives (e.g., (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide) with high regioselectivity .

-

Piperidine acetate catalyzes iminium ion formation in aldehyde-amine condensations, enabling efficient synthesis of heterocyclic derivatives .

Key Data Table :

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Aminothiophenol | Hydrazide derivatives | Ethanol/acetic acid, reflux | 78–95% | |

| Aromatic amines | Schiff bases | Piperidine acetate, RT | 47–89% |

Cyclization and Heterocycle Formation

a. Formation of 1,3,4-Oxadiazoles

Reaction with carbon disulfide and potassium hydroxide in ethanol produces 7-hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one via cyclocondensation .

b. Cyclization with Active Methylene Compounds

The aldehyde reacts with pentane-2,4-dione under solvent-free conditions to form pyrazole derivatives (e.g., 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one) .

Key Mechanism :

-

Aldehyde activation via Brønsted acid catalysts (e.g., TsOH·H₂O).

-

Nucleophilic attack by thiol or amine groups.

Nucleophilic Additions

a. Grignard and Organometallic Reactions

The aldehyde group participates in nucleophilic additions with Grignard reagents (e.g., methylmagnesium bromide) to form secondary alcohols, which can be oxidized to ketones .

b. Michael Additions

In the presence of DMSO/H₂O₂ , the aldehyde undergoes oxidative coupling with electron-deficient alkenes, forming conjugated systems .

Oxidation and Reduction

a. Aldehyde Oxidation

The aldehyde is oxidized to 7-hydroxybenzothiazole-2-carboxylic acid using mild oxidants like H₂O₂ in ethanol/HCl .

b. Selective Reduction

Reduction with NaBH₄ selectively converts the aldehyde to a hydroxymethyl group, retaining the benzothiazole core .

Stability and Reaction Optimization

a. Solvent Effects

-

Polar solvents (e.g., ethanol, DMSO) enhance Schiff base formation .

-

Nonpolar solvents (e.g., cyclohexane) stabilize charge-transfer states .

b. Catalyst Reusability

Heterogeneous catalysts like NaHSO₄-SiO₂ enable solvent-free reactions with >90% yield and five reuses without activity loss .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

7-Hydroxybenzothiazole-2-carboxaldehyde exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, likely due to its ability to inhibit essential microbial enzymes or disrupt cellular processes .

Mechanism of Action : The compound's mechanism may involve binding to target proteins, leading to inhibition of their function. This has been supported by molecular docking studies that suggest strong interactions with microbial targets .

Anticancer Activity

Research indicates that this compound also possesses significant anticancer properties. In vitro studies have shown cytotoxic effects on several cancer cell lines, including KB (human oral cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these cell lines range from 0.23 to 0.27 μM, indicating potent activity compared to standard chemotherapy agents .

Mechanism : The anticancer effects are believed to stem from the induction of apoptosis and cell cycle arrest at the G2/M phase, critical for inhibiting cancer cell proliferation .

Case Studies

Wirkmechanismus

The mechanism of action of 7-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. It can also interact with DNA, leading to the inhibition of cell proliferation in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Vergleich Mit ähnlichen Verbindungen

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals.

2-Methylbenzothiazole: Utilized in the production of dyes and pigments.

Uniqueness: 7-Hydroxybenzothiazole-2-carboxaldehyde is unique due to its hydroxyl and aldehyde functional groups, which provide distinct reactivity and enable the synthesis of a wide range of derivatives with diverse biological activities .

Biologische Aktivität

7-Hydroxybenzothiazole-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of benzothiazole derivatives with aldehydes under specific reaction conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, often utilizing microwave irradiation or environmentally friendly catalysts .

Biological Activities

The biological activity of this compound encompasses several areas:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that certain analogs possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests potential for development as antimicrobial agents .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action is thought to involve the induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole compounds have been investigated, with findings suggesting that these compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine production and reduction of oxidative stress markers .

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on MCF-7 cells, the compound was found to induce apoptosis at concentrations as low as 10 μM. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting a concentration-dependent effect on cell viability .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC value of 32 μg/mL against both strains, indicating promising antibacterial activity suitable for further development .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Tested Organism/Cell Line | Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 μg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | 32 μg/mL |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 10 μM |

| Anti-inflammatory | Human cell lines | Reduction in inflammatory markers | Not specified |

Eigenschaften

IUPAC Name |

7-hydroxy-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-4-7-9-5-2-1-3-6(11)8(5)12-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJHGTVJMYIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.